molecular formula C22H17N3O2S B2543334 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole CAS No. 1234893-31-2

2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

Cat. No.: B2543334
CAS No.: 1234893-31-2
M. Wt: 387.46
InChI Key: ZDADTWABXPLLDM-UHFFFAOYSA-N
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Description

2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C22H17N3O2S and its molecular weight is 387.46. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including those similar to 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole, have been extensively reviewed for their antitumor activities. Research indicates that compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole exhibit significant antitumor properties. Some of these compounds have advanced past preclinical testing, highlighting their potential in developing new antitumor drugs and compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Antimicrobial and Antifungal Properties

Azole derivatives, which include imidazole scaffolds, have shown widespread activity in the pharmaceutical industry due to their range of activities, efficacy, and good oral availability. Recent advances have marked them as potent antimicrobial agents. Studies from 2016 to 2020 have highlighted the antimicrobial activity of these compounds, especially against bacteria like E. coli and fungi such as C. albicans. The structural variations within these derivatives, including triazole and imidazole scaffolds, are crucial in designing antimicrobial compounds (Emami, L., Faghih, Z., Ataollahi, E., Sadeghian, S., Rezaei, Z., & Khabnadideh, S., 2022).

Synthesis of Heterocyclic Compounds

The unique structure of imidazole derivatives facilitates the synthesis of a wide array of heterocyclic compounds. These derivatives serve as key intermediates in producing pharmacologically active molecules, showcasing the versatility and importance of imidazole-based compounds in medicinal chemistry. For instance, the synthesis of benzothiazoles and their conjugates has been explored for their antitumor properties, indicating the critical role of these scaffolds in developing chemotherapeutics (Ahmed, K., Yellamelli Valli Venkata, S., Mohammed, N., Sultana, F., & Methuku, K. R., 2012).

Mechanism of Action

The mechanism of action of this compound is not known without specific context, such as its use in a biological system or a chemical reaction .

Properties

IUPAC Name

2-benzylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-25(27)20-13-7-10-18(14-20)21-15-23-22(24(21)19-11-5-2-6-12-19)28-16-17-8-3-1-4-9-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDADTWABXPLLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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